2-(4-(Methylsulfonyl)phenyl)-5-(methylthio)-1,3,4-oxadiazole
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Overview
Description
2-(4-(Methylsulfonyl)phenyl)-5-(methylthio)-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. The compound features a 1,3,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Methylsulfonyl)phenyl)-5-(methylthio)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(methylsulfonyl)benzoic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Methylsulfonyl)phenyl)-5-(methylthio)-1,3,4-oxadiazole undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions using reducing agents like sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, bromine, chlorine
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding reduced forms of the compound
Substitution: Nitro, halo derivatives of the phenyl ring
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(4-(Methylsulfonyl)phenyl)-5-(methylthio)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit enzymes or receptors involved in inflammation or cancer cell proliferation. The compound’s ability to form stable complexes with metal ions also contributes to its activity in coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Methylsulfonyl)phenyl)-1,3,4-oxadiazole: Lacks the methylthio group, which may affect its reactivity and applications.
2-(4-(Methylsulfonyl)phenyl)-5-(methylamino)-1,3,4-oxadiazole:
Uniqueness
2-(4-(Methylsulfonyl)phenyl)-5-(methylthio)-1,3,4-oxadiazole is unique due to the presence of both the methylsulfonyl and methylthio groups, which impart distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
The compound 2-(4-(methylsulfonyl)phenyl)-5-(methylthio)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antitumor properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a 1,3,4-oxadiazole ring substituted with a methylsulfonyl group and a methylthio group. The presence of these functional groups is critical for its biological activity.
Biological Activity Overview
Research indicates that derivatives of oxadiazoles exhibit various pharmacological activities, including:
- Antitumor Activity: Several studies have demonstrated that oxadiazole derivatives can inhibit the growth of cancer cells. For instance, compounds similar to this compound have shown promising results against different cancer cell lines.
- Anti-inflammatory Properties: Some studies suggest that oxadiazole derivatives possess anti-inflammatory effects, potentially making them useful in treating inflammatory diseases.
- Antimicrobial Activity: There are indications that certain oxadiazole compounds may exhibit antimicrobial properties against various pathogens.
Antitumor Activity
A key focus of research on this compound is its antitumor activity . In a study conducted by Srinivas et al., various derivatives of 1,3,4-oxadiazoles were evaluated for their cytotoxic effects against cancer cell lines such as HT-29 (colon), A375 (melanoma), MCF-7 (breast), and A549 (lung). The results indicated that:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 0.65 |
This compound | A375 | 1.20 |
This compound | A549 | 2.41 |
These findings suggest that the compound has significant cytotoxic effects on breast cancer cells and moderate effects on melanoma and lung cancer cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship of oxadiazole derivatives highlights that modifications in the substituents can significantly influence their biological activity. The conversion of the methylthio group to a methylsulfonyl group has been shown to enhance the antitumor activity of these compounds. This modification increases electron-withdrawing capacity and hydrophilicity, which may improve the interaction with biological targets.
Case Studies
Several case studies have investigated the therapeutic potential of oxadiazoles:
- Case Study on Anticancer Activity : A study evaluated a series of oxadiazole derivatives against various cancer cell lines using the MTT assay. The results indicated that compounds with specific substitutions exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
- Flow Cytometry Analysis : Flow cytometry was used to assess apoptosis induction in cancer cells treated with this compound. The analysis revealed dose-dependent apoptosis in MCF-7 cells .
Properties
IUPAC Name |
2-methylsulfanyl-5-(4-methylsulfonylphenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S2/c1-16-10-12-11-9(15-10)7-3-5-8(6-4-7)17(2,13)14/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSUCTXFGKJSPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(O1)C2=CC=C(C=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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